5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
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Overview
Description
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features both a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of pyridine-2-carboxylic acid with hydrazine derivatives can lead to the formation of the triazole ring through cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-based synthesis techniques, where the reactants are dissolved in suitable solvents and subjected to controlled temperature and pressure conditions to optimize yield and purity. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Scientific Research Applications
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through inhibition of enzymes, modulation of receptor activity, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1H-1,2,4-triazol-1-yl)pyridine: This compound features two triazole rings attached to a pyridine ring and is used in coordination chemistry.
4-(1H-1,2,4-triazol-1-yl)pyridine: Similar to the target compound but with the triazole ring attached at a different position on the pyridine ring.
Uniqueness
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes and its potential therapeutic applications make it a valuable compound in various research domains .
Biological Activity
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring and a pyridine ring, which contribute to its unique chemical properties. Its molecular formula is C8H6N4O2 with a molecular weight of 190.16 g/mol. The InChI representation is:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cellular pathways.
- Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing biochemical processes.
- Nucleic Acid Interaction : It may also interact with nucleic acids, affecting gene expression and cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 25 μg/mL |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. It has shown cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 12.5 |
A549 | 26 |
NCI-H460 | 42.3 |
These findings indicate that it could serve as a scaffold for designing novel anticancer drugs.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of various derivatives of triazole compounds, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to traditional antibiotics .
- Anticancer Activity Assessment : In another investigation, the compound was tested against multiple cancer cell lines. The results revealed that it significantly inhibited cell growth and induced apoptosis in MCF7 cells through the activation of caspase pathways .
- Mechanistic Studies : Further research explored the mechanistic pathways involved in its anticancer effects, demonstrating that it inhibits key signaling pathways associated with tumor progression .
Properties
IUPAC Name |
5-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXXKUAVGLLRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=NC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546770-27-7 |
Source
|
Record name | 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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